molecular formula C16H16O2 B1325092 3,4-Dimethyl-3'-methoxybenzophenone CAS No. 750633-73-9

3,4-Dimethyl-3'-methoxybenzophenone

Cat. No. B1325092
CAS RN: 750633-73-9
M. Wt: 240.3 g/mol
InChI Key: FWSSOWSGGCBGAU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3’-methoxybenzophenone is a chemical compound that has been studied for its selective herbicidal action . It has been applied to rice and barnyardgrass to examine its effects .


Chemical Reactions Analysis

3,4-Dimethyl-3’-methoxybenzophenone has been studied for its effects on the biosynthesis of photosynthetic pigments in higher plant leaves . It was found to inhibit the accumulation of both chlorophylls and carotenoids under strong light .

Scientific Research Applications

Synthesis and Catalysis

3,4-Dimethyl-3'-methoxybenzophenone and its derivatives have been studied in the context of organic synthesis, particularly in the catalysis of specific chemical reactions. For example, the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate showcased its potential in catalyzed reactions under optimized conditions, leading to high yields and purity of the product (Li Bin-dong, 2005).

Photodynamic Therapy

The compound's derivatives have been explored for their photophysical properties, particularly in the development of new photosensitizers for photodynamic therapy, a treatment modality for cancer. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base revealed their potential due to good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are critical for Type II photodynamic therapy mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Environmental Studies

In environmental research, the stability of UV filters, including derivatives of 3,4-Dimethyl-3'-methoxybenzophenone, in chlorinated water has been studied to understand their behavior and potential by-products in water treatment processes. This research is crucial for assessing the environmental impact and safety of such compounds when used in various applications (N. Negreira et al., 2008).

Material Science

The diffusion of organic compounds, including 3,4-Dimethyl-3'-methoxybenzophenone derivatives, in saturated polyolefins has been studied to understand their interactions and behavior in polymeric materials. This research contributes to the development of materials with specific characteristics, such as UV resistance or stability (O. Cicchetti et al., 1968).

properties

IUPAC Name

(3,4-dimethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSSOWSGGCBGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640556
Record name (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-3'-methoxybenzophenone

CAS RN

750633-73-9
Record name (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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